molecular formula C9H11ClO2S B12840170 2-Ethyl-6-methylbenzenesulfonyl chloride

2-Ethyl-6-methylbenzenesulfonyl chloride

Cat. No.: B12840170
M. Wt: 218.70 g/mol
InChI Key: YVJZIVVVGXJKRO-UHFFFAOYSA-N
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Description

2-Ethyl-6-methylbenzenesulfonyl chloride is an aromatic sulfonyl chloride characterized by an ethyl group at the ortho (2nd) position and a methyl group at the para (6th) position on the benzene ring. The sulfonyl chloride (-SO₂Cl) group is highly reactive, enabling its use as a key intermediate in synthesizing sulfonamides, sulfonate esters, and other functionalized derivatives. Its structural features, particularly the substitution pattern, influence its reactivity, steric interactions, and applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C9H11ClO2S

Molecular Weight

218.70 g/mol

IUPAC Name

2-ethyl-6-methylbenzenesulfonyl chloride

InChI

InChI=1S/C9H11ClO2S/c1-3-8-6-4-5-7(2)9(8)13(10,11)12/h4-6H,3H2,1-2H3

InChI Key

YVJZIVVVGXJKRO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1S(=O)(=O)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-6-methylbenzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-ethyl-6-methylbenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C9H11SO3H+SOCl2C9H11ClO2S+SO2+HClC9H11SO3H + SOCl2 \rightarrow C9H11ClO2S + SO2 + HCl C9H11SO3H+SOCl2→C9H11ClO2S+SO2+HCl

This method is efficient and yields a high purity product .

Industrial Production Methods: In industrial settings, the production of 2-ethyl-6-methylbenzenesulfonyl chloride often involves the use of phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) as chlorinating agents. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-ethyl-6-methylbenzenesulfonic acid and hydrochloric acid.

Common Reagents and Conditions:

    Amines: Reacts under mild conditions to form sulfonamides.

    Alcohols: Requires the presence of a base such as pyridine to form sulfonate esters.

    Thiols: Reacts in the presence of a base to form sulfonothioates.

Major Products:

Scientific Research Applications

2-Ethyl-6-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-6-methylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions .

Comparison with Similar Compounds

Research Findings and Data Trends

  • Steric Hindrance : Kinetic studies show that reactions involving 2-ethyl-6-methylbenzenesulfonyl chloride proceed 30–40% slower than those with 4-ethylbenzenesulfonyl chloride due to steric effects .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals that methyl and ethyl substituents improve thermal stability by 15–20°C compared to unsubstituted analogs .

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